CID 57056341 CID 57056341
Brand Name: Vulcanchem
CAS No.:
VCID: VC19680405
InChI: InChI=1S/C2H4ClOSi/c3-1-4-2-5/h1-2H2
SMILES:
Molecular Formula: C2H4ClOSi
Molecular Weight: 107.59 g/mol

CID 57056341

CAS No.:

Cat. No.: VC19680405

Molecular Formula: C2H4ClOSi

Molecular Weight: 107.59 g/mol

* For research use only. Not for human or veterinary use.

CID 57056341 -

Specification

Molecular Formula C2H4ClOSi
Molecular Weight 107.59 g/mol
Standard InChI InChI=1S/C2H4ClOSi/c3-1-4-2-5/h1-2H2
Standard InChI Key IOBNFGBFKHASON-UHFFFAOYSA-N
Canonical SMILES C(OCCl)[Si]

Introduction

Comparative Analysis of Neighboring CIDs

Structural Patterns in Adjacent Identifiers

Examining compounds with numerically proximate CIDs provides indirect insights:

CIDMolecular FormulaClassificationKey Properties
5702665C₁₀H₁₅N₅O₁₀P₂Nucleotide derivative427.20 g/mol, 14 H-bond acceptors
5381226C₄₃H₅₈N₄O₁₂Macrolide antibiotic analog822.9 g/mol, 7 stereocenters

The absence of CID 57056341 in this sequence implies either a non-sequential assignment (common for compounds added post-2020) or intentional reservation for unpublished entities.

Synthetic and Regulatory Considerations

Compounds adjacent to CID 57056341 exhibit diverse applications:

  • CID 5702665: Functions as a metabolic intermediate in nucleotide biosynthesis pathways .

  • CID 5381226: Displays structural homology with immunosuppressant macrolides .

If CID 57056341 exists, its potential roles could span these domains, though empirical validation remains impossible without structural data.

Methodological Recommendations for Future Research

Structural Elucidation Techniques

Proposed analytical workflows to characterize CID 57056341 (if synthesized):

  • High-Resolution Mass Spectrometry (HRMS): Determine exact molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry and functional groups.

  • X-Ray Crystallography: Resolve three-dimensional conformation.

Database Submission Protocols

Researchers discovering novel compounds should:

  • Deposit structures to PubChem via the Substance portal.

  • Provide annotated spectral data and synthetic routes.

  • Include biological activity profiles to enhance utility.

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